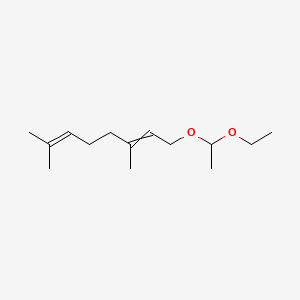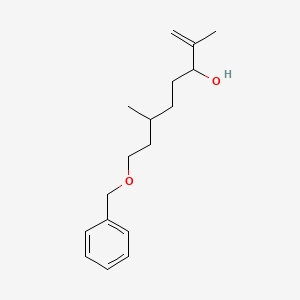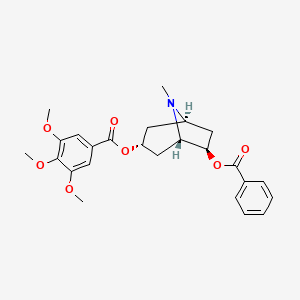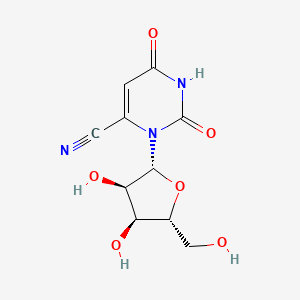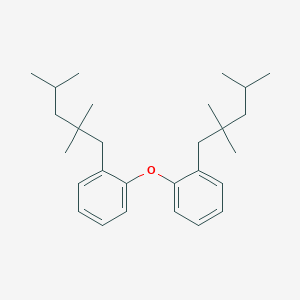
Benzene, 1,1'-oxybis[(2,2,4-trimethylpentyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-oxybis[(2,2,4-trimethylpentyl)-] is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of two benzene rings connected by an oxygen atom, with each benzene ring further substituted by a 2,2,4-trimethylpentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-oxybis[(2,2,4-trimethylpentyl)-] typically involves the reaction of benzene derivatives with appropriate alkylating agents. One common method is the Williamson ether synthesis, where a phenol derivative reacts with an alkyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction conditions usually require anhydrous solvents and elevated temperatures to ensure high yields.
Industrial Production Methods
In industrial settings, the production of Benzene, 1,1’-oxybis[(2,2,4-trimethylpentyl)-] may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the production rate and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-oxybis[(2,2,4-trimethylpentyl)-] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, can occur on the benzene rings. Common reagents include nitric acid, halogens, and sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid and sulfuric acid for nitration; bromine in the presence of iron for bromination.
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Nitrobenzene derivatives, halogenated benzene derivatives.
Scientific Research Applications
Benzene, 1,1’-oxybis[(2,2,4-trimethylpentyl)-] has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-oxybis[(2,2,4-trimethylpentyl)-] involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including:
Enzyme Inhibition: Binding to the active site of enzymes and preventing substrate access.
Receptor Modulation: Interacting with cell surface receptors and altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Diphenyl Ether: Similar structure with two benzene rings connected by an oxygen atom but without the 2,2,4-trimethylpentyl groups.
Dibenzyl Ether: Contains two benzene rings connected by a methylene bridge.
Uniqueness
Benzene, 1,1’-oxybis[(2,2,4-trimethylpentyl)-] is unique due to the presence of bulky 2,2,4-trimethylpentyl groups, which can influence its chemical reactivity and physical properties. This structural feature can enhance its solubility in non-polar solvents and affect its interaction with biological targets.
Properties
CAS No. |
68683-45-4 |
|---|---|
Molecular Formula |
C28H42O |
Molecular Weight |
394.6 g/mol |
IUPAC Name |
1-(2,2,4-trimethylpentyl)-2-[2-(2,2,4-trimethylpentyl)phenoxy]benzene |
InChI |
InChI=1S/C28H42O/c1-21(2)17-27(5,6)19-23-13-9-11-15-25(23)29-26-16-12-10-14-24(26)20-28(7,8)18-22(3)4/h9-16,21-22H,17-20H2,1-8H3 |
InChI Key |
DRCODWYUICCNBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(C)CC1=CC=CC=C1OC2=CC=CC=C2CC(C)(C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


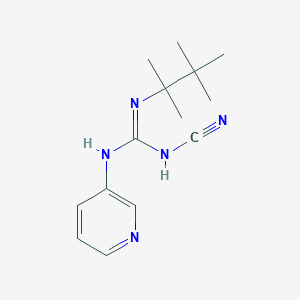
![1-Naphthalenesulfonic acid, 3-[[4-(acetylamino)phenyl]azo]-4-amino-5-hydroxy-, monosodium salt](/img/structure/B14463822.png)




![N-[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]-4-cyclopenta-2,4-dien-1-ylbutanamide;cyclopenta-1,3-diene;iron](/img/structure/B14463843.png)
